molecular formula C16H30N2O2 B1469959 tert-Butyl-2-(cyclopentylamino)cyclohexylcarbamate CAS No. 1824411-24-6

tert-Butyl-2-(cyclopentylamino)cyclohexylcarbamate

Cat. No. B1469959
M. Wt: 282.42 g/mol
InChI Key: DXORHDLHFIBRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl-2-(cyclopentylamino)cyclohexylcarbamate, or TB2CC, is a novel carbamate compound with a wide variety of applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. TB2CC has been extensively studied as a potential drug candidate due to its ability to inhibit certain enzymes and interact with a variety of receptors.

Scientific Research Applications

TB2CC has been studied for its potential use in medicinal chemistry and drug discovery. It has been investigated for its ability to inhibit enzymes, interact with receptors, and modulate the activity of proteins. TB2CC has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and hypertension.

Mechanism Of Action

TB2CC has been found to interact with a variety of receptors and enzymes, including G-protein coupled receptors, tyrosine kinase receptors, and cytochrome P450 enzymes. It has been shown to modulate the activity of these proteins, resulting in a variety of effects on the body.

Biochemical And Physiological Effects

TB2CC has been found to have a variety of biochemical and physiological effects, including inhibition of the enzyme acetylcholinesterase and activation of the enzyme adenylyl cyclase. It has also been found to modulate the activity of other enzymes, such as protein kinases and phosphatases, as well as interact with various receptors, such as G-protein coupled receptors and tyrosine kinase receptors.

Advantages And Limitations For Lab Experiments

TB2CC has been found to be a stable and effective compound for use in laboratory experiments. It is easy to synthesize and has a high yield. Additionally, it is non-toxic and does not require the use of hazardous chemicals. However, it has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for TB2CC. It could be further studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and hypertension. Additionally, it could be studied for its potential use in drug delivery systems and as a tool for drug discovery. Furthermore, it could be studied to determine its ability to interact with other enzymes and receptors, as well as its potential to modulate the activity of proteins. Finally, it could be studied to determine its potential applications in organic synthesis.

properties

IUPAC Name

tert-butyl N-[2-(cyclopentylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-11-7-6-10-13(14)17-12-8-4-5-9-12/h12-14,17H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXORHDLHFIBRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl-2-(cyclopentylamino)cyclohexylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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